Anticancer Activity Differentiation: Furan-2-carbonyl vs. Indole-2-carbonyl Piperazine-2,6-dione in NCI-60 Screening Context
The indole analog 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives (4a–k) were screened at 10 μM against multiple cancer cell lines, with compounds 4e, 4i, 4j, and 4g exhibiting tissue-selective growth inhibition in T47D (breast), PA-1 (ovary), NCI H-522 (lung), and HepG-2 (liver) respectively [1]. The furan-2-carbonyl analog is predicted to exhibit a distinct selectivity fingerprint due to (i) reduced steric bulk (furan vs. indole bicyclic system), (ii) altered lipophilicity (furan logP contribution ~1.0 vs. indole ~2.1), and (iii) a different hydrogen-bond acceptor vector from the furan O-atom compared to the indole N–H donor . This class-level inference is supported by the observation that among piperazine-2,6-dione derivatives 3a–k (the non-acylated precursors), the furan-2-ylmethyl-substituted congener (3i, derived from furan-2-ylmethanamine) showed colon HCT-15 activity distinct from its thiophene and pyridine counterparts [1].
| Evidence Dimension | Cancer cell line growth inhibition at 10 μM |
|---|---|
| Target Compound Data | No direct NCI-60 data available for 4-(furan-2-carbonyl)piperazine-2,6-dione; inferred from furan-2-ylmethyl precursor 3i activity in HCT-15 colon line |
| Comparator Or Baseline | 4-(1H-Indole-2-carbonyl)piperazine-2,6-dione derivatives: 4e active in PA-1 (ovary) and T47D (breast); 4i active in T47D; 4j active in NCI H-522 (lung); 4g active in HepG-2 (liver) at 10 μM |
| Quantified Difference | Qualitative shift in tissue-selectivity profile: furan-bearing precursor 3i hits colon (HCT-15), while indole-bearing 4e/4i/4j/4g hit breast, ovary, lung, and liver lines respectively |
| Conditions | In vitro antiproliferative screening at 10 μM compound concentration; cell lines from NCI-60 panel |
Why This Matters
Procurement decisions for SAR libraries require understanding that the furan-2-carbonyl substituent directs a different tissue-selectivity profile than the more commonly stocked indole-2-carbonyl analog, making the furan compound a non-redundant screening deck component.
- [1] Kumar S., Kumar N., Roy P., Sondhi S.M. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Medicinal Chemistry Research, 2013, 22(10), 4600-4609. DOI: 10.1007/s00044-012-0438-7. View Source
